molecular formula C8H16N2O B1469504 1-(Cyclopropylmethyl)-3-(propan-2-yl)urea CAS No. 1592645-82-3

1-(Cyclopropylmethyl)-3-(propan-2-yl)urea

Cat. No. B1469504
M. Wt: 156.23 g/mol
InChI Key: CXZZAHBXLONRTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropylmethyl)-3-(propan-2-yl)urea, also known as CPMPU, is a cyclopropylmethyl derivative of urea, a nitrogen-containing heterocyclic compound. CPMPU has been extensively studied for its potential applications in the pharmaceutical and agrochemical industries. It has been found to have a wide range of biological activities, including antifungal, antibacterial, antimalarial, and antiviral properties. In addition, CPMPU has been used in the synthesis of various compounds and has been studied for its ability to modulate the activity of enzymes, receptors, and other proteins.

Scientific Research Applications

Inhibition of Soluble Epoxide Hydrolase

Urea derivatives, particularly those with specific substituents, have been explored for their inhibitory activity against soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to diols, which plays a role in various physiological processes, including inflammation and pain. For instance, 1,3-disubstituted ureas with a piperidyl moiety have shown significant improvements in pharmacokinetic parameters and potency as sEH inhibitors, demonstrating a potential for reducing hyperalgesia in inflammatory pain models (Rose et al., 2010).

Corrosion Inhibition

Urea derivatives have also been evaluated for their corrosion inhibition properties, particularly for protecting metals like mild steel in corrosive environments. Studies have shown that certain triazinyl urea derivatives are efficient corrosion inhibitors, offering protection through the adsorption of the molecules onto the metal surface, forming a protective layer (Mistry et al., 2011).

Antifungal Activity

Research into 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, a class of compounds related to ureas through their synthesis pathways, has demonstrated high activity against Candida spp. strains, suggesting potential as antifungal agents. These compounds have been synthesized through copper-catalyzed azide-alkyne cycloaddition, showing promise for medical applications due to their low toxicity and high efficacy (Zambrano-Huerta et al., 2019).

properties

IUPAC Name

1-(cyclopropylmethyl)-3-propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-6(2)10-8(11)9-5-7-3-4-7/h6-7H,3-5H2,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZZAHBXLONRTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethyl)-3-(propan-2-yl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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